Tandutinib (CAS: 387867-13-2), also known as MLN518 or CT53518, is a highly selective, orally bioavailable quinazoline-based inhibitor targeting Type III receptor tyrosine kinases (RTKs), specifically FLT3, PDGFRβ, and c-Kit . Unlike broader-spectrum first-generation kinase inhibitors, Tandutinib was rationally designed to isolate Type III RTK signaling, making it a critical pharmacological tool for acute myeloid leukemia (AML) and oncology research [1]. For procurement professionals and lead scientists, its value lies in its clean off-target profile—avoiding interference with VEGFR, EGFR, or PKC—combined with its favorable aqueous solubility as a hydrochloride salt, which streamlines in vivo formulation and reduces the need for harsh excipients.
Substituting Tandutinib with other first-generation multi-kinase inhibitors, such as Midostaurin or Sunitinib, introduces significant experimental confounding due to off-target activity [1]. Broad-spectrum alternatives heavily inhibit parallel pathways, including VEGFR, PKC, and Src, which can mask the specific phenotypic effects of FLT3/PDGFR inhibition and induce off-target cytotoxicity in cell-based assays [1]. Furthermore, many alternative TKIs are highly lipophilic and practically insoluble in water, necessitating complex, potentially toxic vehicle formulations (e.g., high concentrations of DMSO or Cremophor) for in vivo dosing. Tandutinib’s strict selectivity for Type III RTKs and its inherent water solubility (2.0 mg/mL) ensure reproducible, pathway-specific data without formulation-induced artifacts .
Tandutinib demonstrates highly specific inhibition of Type III RTKs, with IC50 values of 170 nM, 200 nM, and 220 nM for c-Kit, PDGFRβ, and FLT3, respectively. In stark contrast to broad-spectrum multi-kinase inhibitors that often confound phenotypic assays and reduce reproducibility, Tandutinib exhibits an IC50 > 30 μM against a wide panel of other kinases, including KDR (VEGFR2), EGFR, FGFR, Src, and PKC . This >100-fold selectivity window ensures that observed cellular responses are strictly reproducible and driven by Type III RTK inhibition rather than off-target anti-angiogenic or broad-cytotoxic effects.
| Evidence Dimension | Off-target kinase inhibition (IC50) |
| Target Compound Data | IC50 > 30 μM (KDR, EGFR, PKC, Src) |
| Comparator Or Baseline | Primary targets (c-Kit, PDGFRβ, FLT3) at IC50 170-220 nM |
| Quantified Difference | >100-fold selectivity window for Type III RTKs over off-target kinases |
| Conditions | In vitro kinase autophosphorylation assays (CHO cells / isolated kinases) |
Essential for isolating specific FLT3/PDGFR-driven pathways without confounding interference from VEGFR or PKC inhibition.
In cellular assays, Tandutinib potently inhibits IL-3-independent cell growth and FLT3-ITD autophosphorylation in Ba/F3 cells with an IC50 of 10–100 nM [1]. Crucially, when tested on primary human AML blasts, Tandutinib at 100–500 nM significantly inhibited the proliferation of cells harboring FLT3-ITD mutations while displaying only minor, non-significant effects on the proliferation of AML cells expressing wild-type (WT) FLT3 [2]. This differential sensitivity provides researchers with a highly targeted tool for mutant-specific leukemia modeling.
| Evidence Dimension | Cellular proliferation inhibition |
| Target Compound Data | Significant inhibition at 100–500 nM in FLT3-ITD AML cells |
| Comparator Or Baseline | Wild-type (WT) FLT3 AML cells |
| Quantified Difference | Selective growth inhibition of mutant cells with minimal effect on wild-type cells at 500 nM |
| Conditions | Primary human AML blasts, 72-96 hour incubation (XTT assay) |
Allows buyers to procure a compound that selectively targets mutant-driven leukemic proliferation without indiscriminately killing wild-type hematopoietic cells.
A major procurement hurdle for many kinase inhibitors is their extreme lipophilicity, which necessitates complex, biologically active vehicles like Cremophor or high-concentration DMSO. Tandutinib, supplied as a hydrochloride salt, overcomes this formulation bottleneck with a documented aqueous solubility of 2.0 mg/mL in water, yielding a clear solution . This favorable physicochemical property allows for straightforward, solvent-free aqueous formulations for oral gavage or intravenous administration in murine xenograft models, minimizing vehicle-induced toxicity and ensuring high reproducibility in in vivo workflows .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 2.0 mg/mL in H2O (clear solution) |
| Comparator Or Baseline | Highly lipophilic standard kinase inhibitors (requiring DMSO/Cremophor) |
| Quantified Difference | Sufficient aqueous solubility for direct in vivo dosing without harsh excipients |
| Conditions | Standard laboratory conditions (H2O, 2-8°C storage) |
Simplifies in vivo dosing protocols and eliminates excipient-driven confounding variables in animal models.
Beyond its primary role as an RTK inhibitor, Tandutinib serves as a potent inhibitor of the multidrug resistance protein 7 (MRP7/ABCC10) efflux pump. At a concentration of 10 μM, Tandutinib significantly sensitizes MRP7-transfected HEK293 cells to paclitaxel by increasing intracellular drug accumulation [1]. Importantly, Tandutinib exhibits an IC50 > 30 μM in these cells, meaning it achieves this efflux inhibition without inducing inherent cytotoxicity [1]. This dual functionality makes it a valuable reagent for MDR reversal assays.
| Evidence Dimension | MRP7-mediated paclitaxel sensitization vs. inherent cytotoxicity |
| Target Compound Data | Effective efflux inhibition at 10 μM; inherent IC50 > 30 μM |
| Comparator Or Baseline | Paclitaxel alone (high IC50 due to active efflux) |
| Quantified Difference | Significant reduction in paclitaxel IC50 without Tandutinib-induced cell death |
| Conditions | HEK-MRP7 transfected cells, MTT assay |
Opens a distinct procurement channel for researchers needing a non-toxic ABC transporter inhibitor for multidrug resistance studies.
Tandutinib is a highly suitable material for in vivo studies requiring specific inhibition of FLT3-ITD without the off-target toxicity associated with broader TKIs. Its favorable aqueous solubility (2.0 mg/mL) allows for simple formulation, ensuring that observed anti-leukemic effects and survival extensions in murine models are strictly due to FLT3 inhibition rather than vehicle toxicity or off-target kinase suppression.
In oncology research focusing on colon cancer or glioblastoma, Tandutinib is procured to isolate the PDGFRβ and c-Kit signaling axes. Because it exhibits an IC50 > 30 μM against KDR (VEGFR2) and EGFR, it allows researchers to study tumor proliferation and signaling without inadvertently triggering anti-angiogenic effects, a common confounding factor when using multi-kinase inhibitors like Sunitinib .
Tandutinib is highly valuable as a pharmacological tool in specialized in vitro models studying ABC transporter-mediated drug resistance. Because it inhibits the MRP7 (ABCC10) efflux pump at 10 μM without causing inherent cytotoxicity, it can be co-administered with chemotherapeutics like paclitaxel to cleanly assess resistance reversal mechanisms without confounding the assay with inhibitor-induced cell death [1].